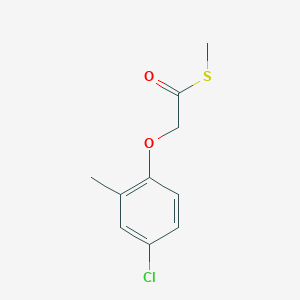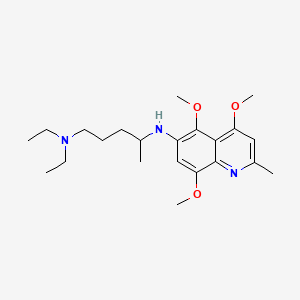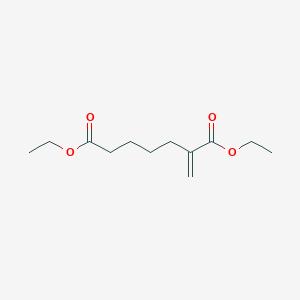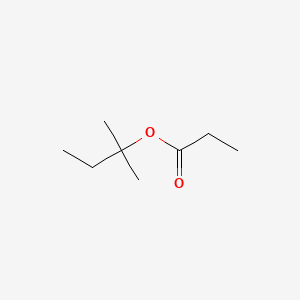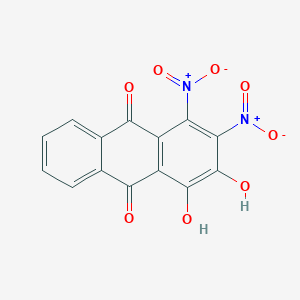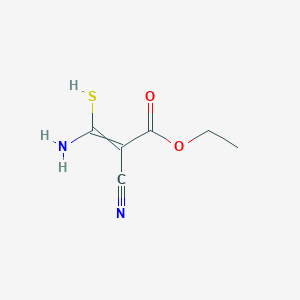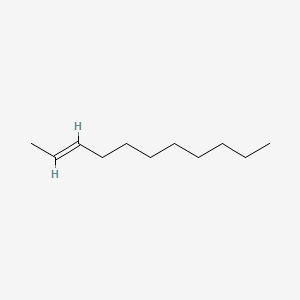
2-Undecene, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C11H22. It is a type of alkene, characterized by the presence of a double bond between the second and third carbon atoms in the undecane chain. This compound is one of the stereoisomers of 2-Undecene, with the (E)-configuration indicating that the substituents on the double bond are on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions
2-Undecene, (E)- can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid under elevated temperatures.
Elimination Reactions: Another method is the elimination of hydrogen halides from 2-undecyl halides using strong bases like potassium hydroxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, 2-Undecene, (E)- is often produced through the catalytic dehydrogenation of alkanes. This process involves passing undecane over a dehydrogenation catalyst at high temperatures, resulting in the formation of the desired alkene.
化学反応の分析
Types of Reactions
2-Undecene, (E)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-undecanol or further to 2-undecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in 2-Undecene, (E)- can be hydrogenated to form undecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Addition Reactions: It can undergo addition reactions with halogens (e.g., bromine) to form dihalogenated compounds or with hydrogen halides (e.g., hydrogen chloride) to form halogenated alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in an acidic medium.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts under mild pressure and temperature.
Addition: Bromine in carbon tetrachloride or hydrogen chloride gas.
Major Products Formed
Oxidation: 2-Undecanol, 2-Undecanoic acid.
Hydrogenation: Undecane.
Addition: 2,3-Dibromoundecane, 2-Bromoundecane.
科学的研究の応用
2-Undecene, (E)- has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the production of other alkenes, alcohols, and acids.
Biology: This compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for bioactive compounds.
Industry: 2-Undecene, (E)- is used in the manufacture of lubricants, surfactants, and plasticizers due to its chemical properties.
作用機序
The mechanism of action of 2-Undecene, (E)- depends on the specific reaction or application. In general, the double bond in the compound allows it to participate in various chemical reactions, such as addition and oxidation. The molecular targets and pathways involved vary based on the context of its use. For example, in biological systems, it may interact with specific receptors or enzymes, influencing cellular processes.
類似化合物との比較
2-Undecene, (E)- can be compared with other similar alkenes, such as:
2-Undecene, (Z)-: The (Z)-isomer has the substituents on the same side of the double bond, leading to different physical and chemical properties.
1-Undecene: This compound has the double bond at the first carbon, resulting in different reactivity and applications.
3-Undecene: The double bond is located between the third and fourth carbon atoms, which also affects its chemical behavior.
The uniqueness of 2-Undecene, (E)- lies in its specific configuration, which influences its reactivity and the types of products formed in chemical reactions.
特性
CAS番号 |
28761-27-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
InChIキー |
JOHIXGUTSXXADV-HWKANZROSA-N |
異性体SMILES |
CCCCCCCC/C=C/C |
正規SMILES |
CCCCCCCCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


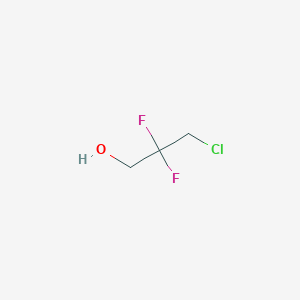
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
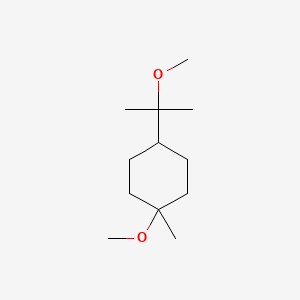
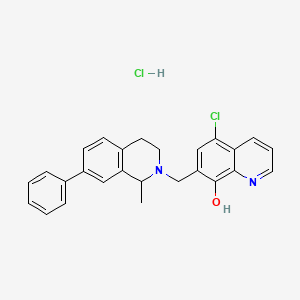
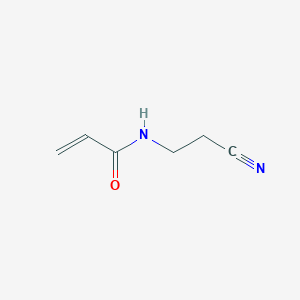
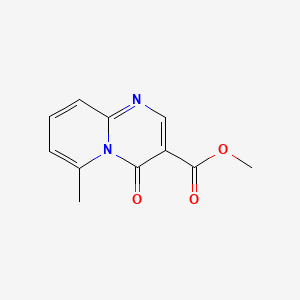
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)

